molecular formula C12H17Cl2N3OS B15315797 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride

Cat. No.: B15315797
M. Wt: 322.3 g/mol
InChI Key: GLHHORFCGMYARE-UHFFFAOYSA-N
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Description

1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride is a heterocyclic compound that contains a furan ring, a thiazole ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride is unique due to the combination of the furan, thiazole, and piperazine moieties in a single molecule.

Properties

Molecular Formula

C12H17Cl2N3OS

Molecular Weight

322.3 g/mol

IUPAC Name

2-(furan-2-yl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C12H15N3OS.2ClH/c1-2-11(16-7-1)12-14-10(9-17-12)8-15-5-3-13-4-6-15;;/h1-2,7,9,13H,3-6,8H2;2*1H

InChI Key

GLHHORFCGMYARE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CC=CO3.Cl.Cl

Origin of Product

United States

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